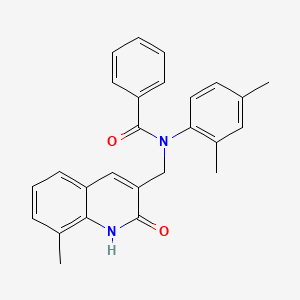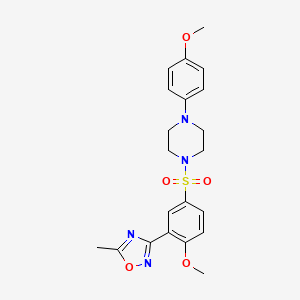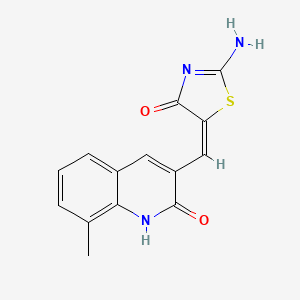
(E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-iminothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-iminothiazolidin-4-one is a compound with potential applications in scientific research. It is a thiazolidinone derivative that has been synthesized and studied for its potential biological activity.
Mécanisme D'action
The mechanism of action of (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-iminothiazolidin-4-one is not fully understood. However, it has been proposed that it may act by inhibiting certain enzymes involved in cell growth and proliferation. It may also act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
(E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has been shown to have antimicrobial, anticancer, and anti-inflammatory activity. It has also been shown to inhibit certain enzymes involved in cell growth and proliferation. In addition, it has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to have potential biological activity, making it a promising compound for further study. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not known.
Orientations Futures
There are several future directions for the study of (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-iminothiazolidin-4-one. One direction is to further investigate its potential antimicrobial activity and its mechanism of action. Another direction is to study its potential anticancer activity in more detail, including its effects on different types of cancer cells and its potential side effects. Additionally, further research could be done to investigate its potential anti-inflammatory activity and its effects on the immune system. Finally, future studies could focus on developing derivatives of (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-iminothiazolidin-4-one with improved biological activity and selectivity.
Méthodes De Synthèse
The synthesis of (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has been reported in the literature. One method involves the reaction of 2-hydroxy-8-methylquinoline-3-carbaldehyde with thiosemicarbazide in ethanol, followed by treatment with acetic anhydride and sodium acetate. The resulting product is then treated with hydrazine hydrate to form the target compound. Another method involves the reaction of 2-hydroxy-8-methylquinoline-3-carbaldehyde with thiosemicarbazide in ethanol, followed by treatment with acetic acid and then with ammonium acetate. The resulting product is then treated with hydrazine hydrate to form the target compound.
Applications De Recherche Scientifique
(E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has been studied for its potential biological activity. It has been shown to have antimicrobial activity against certain bacterial strains. It has also been studied for its potential anticancer activity. In one study, it was found to inhibit the growth of human liver cancer cells. In another study, it was found to induce apoptosis in human breast cancer cells. In addition, (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has been studied for its potential anti-inflammatory activity. It was found to inhibit the production of inflammatory cytokines in human macrophages.
Propriétés
IUPAC Name |
(5E)-2-amino-5-[(8-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-7-3-2-4-8-5-9(12(18)16-11(7)8)6-10-13(19)17-14(15)20-10/h2-6H,1H3,(H,16,18)(H2,15,17,19)/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRJUMSXPORRFK-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)C=C3C(=O)N=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)/C=C/3\C(=O)N=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

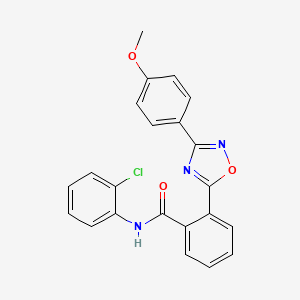
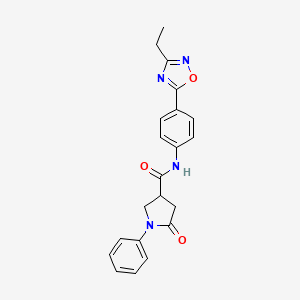

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7706141.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7706149.png)
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B7706157.png)
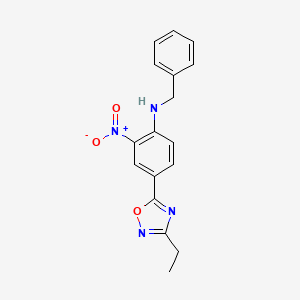

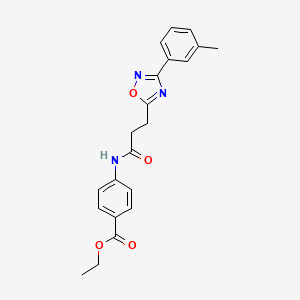
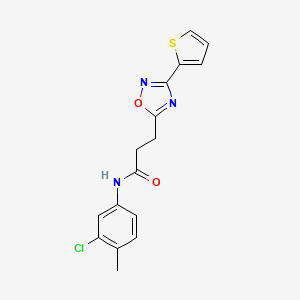
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7706189.png)
![3-methyl-N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7706198.png)
